molecular formula C15H25N3O3S B11566462 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide

Cat. No.: B11566462
M. Wt: 327.4 g/mol
InChI Key: BOXBTFXUNURVFL-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide is an organic compound with a complex structure that includes a dimethylsulfamoyl group, a phenyl group, and a pentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoylphenylamine intermediate. This intermediate is then reacted with N-pentylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives or amides.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl group may interact with hydrophobic pockets, enhancing binding affinity. The amide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-ethylacetamide
  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-methylacetamide

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide is unique due to its longer alkyl chain (pentyl group), which can influence its solubility, binding affinity, and overall biological activity compared to its shorter-chain analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H25N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-pentylacetamide

InChI

InChI=1S/C15H25N3O3S/c1-4-5-9-12-16-15(19)13-18(22(20,21)17(2)3)14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,16,19)

InChI Key

BOXBTFXUNURVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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